molecular formula C8H8BrCl B1441535 4-(Bromomethyl)-1-chloro-2-methylbenzene CAS No. 117890-58-1

4-(Bromomethyl)-1-chloro-2-methylbenzene

Cat. No.: B1441535
CAS No.: 117890-58-1
M. Wt: 219.5 g/mol
InChI Key: REUUQOIBNWISSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-1-chloro-2-methylbenzene is a halogenated aromatic compound with the molecular formula C₈H₇BrCl. Its structure comprises a benzene ring substituted with a bromomethyl group at position 4, a chlorine atom at position 1, and a methyl group at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. For example, derivatives such as 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene are critical reference materials in drug development (e.g., Loxapine production) .

Properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUUQOIBNWISSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117890-58-1
Record name 4-(bromomethyl)-1-chloro-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-chloro-2-methylbenzene typically involves the bromination of 1-chloro-2-methylbenzene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the reaction. The reaction proceeds via a free radical mechanism, where the bromine radical substitutes the hydrogen atom on the methyl group, forming the bromomethyl derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and a suitable catalyst under controlled temperature and pressure conditions can optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-chloro-2-methylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

    Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 1-chloro-2-methylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is a typical oxidizing agent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: The major product is 4-(carboxymethyl)-1-chloro-2-methylbenzene.

    Reduction: The major product is 1-chloro-2-methylbenzene.

Scientific Research Applications

4-(Bromomethyl)-1-chloro-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-chloro-2-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in synthetic chemistry to create complex molecules and materials .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The reactivity and physical properties of halogenated aromatics are highly dependent on substituent positions and functional groups. Key comparisons include:

  • 4-(Bromomethyl)-1-chloro-2-methoxybenzene (CAS 103347-14-4) :

    • Substituents: Bromomethyl (position 4), chlorine (position 1), methoxy (position 2).
    • Similarity to target compound: 0.83 (structural similarity score).
    • The methoxy group enhances electron-donating effects compared to the methyl group in the target compound, altering reactivity in electrophilic substitution reactions .
  • 1-Bromo-4-chlorobenzene (CAS 106-39-8) :

    • Substituents: Bromo (position 4), chlorine (position 1).
    • Simpler structure lacking methyl or bromomethyl groups.
    • Boiling point: 196°C , lower than bromomethyl-containing analogs due to reduced molecular weight (191.46 g/mol vs. ~215–275 g/mol for derivatives) .

Functional Group Variations

  • Bromomethyl vs. Bromo :
    The bromomethyl group in the target compound is a superior leaving group compared to bromo substituents, facilitating nucleophilic substitution reactions. This makes it valuable in synthesizing complex molecules like 2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene (CAS 1103261-00-2), which has applications in medicinal chemistry .

  • Methyl vs. Methoxy/Nitro Groups: 4-Bromo-2-chloro-1-methoxybenzene (CAS 3964-56-5): Methoxy groups increase solubility in polar solvents but reduce thermal stability compared to methyl substituents . 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene: The nitro group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity for pharmaceutical intermediates .

Biological Activity

4-(Bromomethyl)-1-chloro-2-methylbenzene, also known by its CAS number 117890-58-1, is an organobromine compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a bromomethyl group attached to a chlorinated aromatic ring. This configuration suggests potential reactivity and interaction with biological molecules.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. The proposed mechanism involves the disruption of microbial processes, potentially by inhibiting DNA replication in bacteria and cancer cells.

Cytotoxicity and Selectivity

In studies evaluating cytotoxic effects, compounds related to this compound have shown varying degrees of activity against different cancer cell lines. For instance, derivatives have been tested against colorectal cancer cells with IC50 values ranging from 10.96 to 54.06 µM, indicating moderate activity . The selectivity index (SI) for these compounds suggests that they may be less toxic to normal cells compared to cancer cells, highlighting their potential therapeutic applications .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study assessed the effects of various derivatives on human colorectal cancer cell lines, revealing IC50 values that suggest potential for further development in anticancer therapies .
  • Antimicrobial Screening : Compounds structurally related to this compound were screened for antimicrobial activity using the microplate Alamar Blue assay, which quantifies bacterial growth inhibition through colorimetric changes . The results indicated significant inhibition against certain bacterial strains.

Data Tables

Compound Cell Line IC50 (µM) Selectivity Index
This compound derivativeHT-29 (colorectal)10.96 - 41.66SI > 3
Another derivativeDLD-1 (colorectal)4.59 - 87.19SI > 2
Related compoundHCT-116 (colorectal)12.58 - 54.06SI > 3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-1-chloro-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-1-chloro-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.